

Spectroscopic Data Analysis of 1-(3,4-Dichlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: **1-(3,4-Dichlorophenyl)ethanol**

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol **1-(3,4-Dichlorophenyl)ethanol**, a key intermediate in various synthetic pathways. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **1-(3,4-Dichlorophenyl)ethanol**. Where direct experimental data is not available, values are estimated based on data from structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.4-1.6	Doublet	3H	-CH ₃
~4.9-5.1	Quartet	1H	-CH(OH)
~7.2-7.6	Multiplet	3H	Ar-H
Variable	Singlet (broad)	1H	-OH

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Carbon Type
~25	- CH_3
~70	- $\text{CH}(\text{OH})$
~125-135	Aromatic CH
~130-133	Aromatic C-Cl
~145	Aromatic C-C(OH)

Solvent: CDCl_3

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretch (alcohol)
2850-3000	Medium	C-H stretch (aliphatic)
~3050-3100	Weak-Medium	C-H stretch (aromatic)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic ring)
1050-1250	Strong	C-O stretch (secondary alcohol)
~800-850	Strong	C-H bend (aromatic, out-of-plane)
~700-800	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
190/192/194	Moderate	$[M]^+$ (Molecular ion with chlorine isotopes)
175/177/179	High	$[M-CH_3]^+$ (Loss of a methyl group)
147/149	Moderate	$[M-CH_3-CO]^+$
111/113	Moderate	$[C_6H_5Cl]^+$
75	Moderate	$[C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-(3,4-Dichlorophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **1-(3,4-Dichlorophenyl)ethanol** and dissolve it in approximately 0.7 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- This experiment generally requires a larger number of scans due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **1-(3,4-Dichlorophenyl)ethanol** is likely a liquid or low-melting solid at room temperature, the neat liquid film method is appropriate. Place a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample plates in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

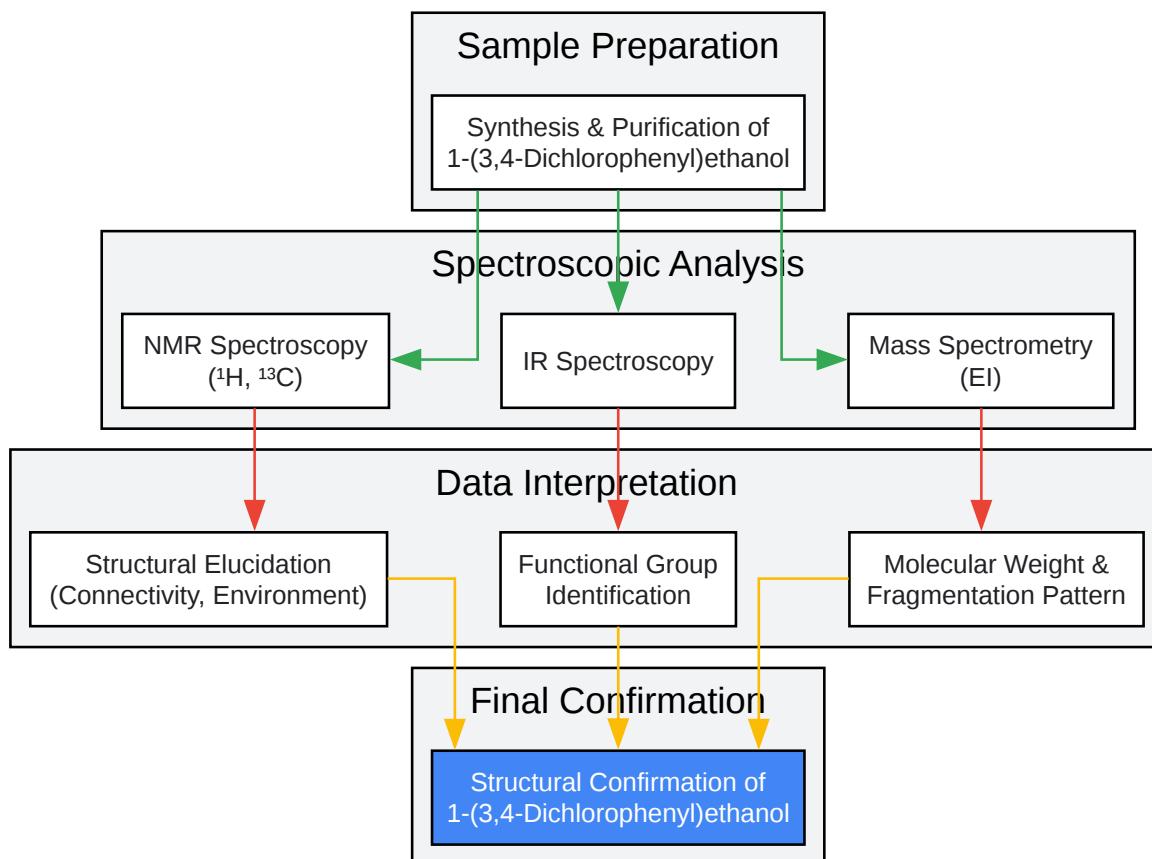
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) interface if further purification is needed.
- Ionization: Employ Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment. A standard electron energy of 70 eV is typically used.[1][2][3]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to confirm the structure. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing chlorine atoms.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-(3,4-Dichlorophenyl)ethanol**.



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